molecular formula C14H10O5 B1681409 Salsalate CAS No. 552-94-3

Salsalate

Cat. No. B1681409
CAS RN: 552-94-3
M. Wt: 258.23 g/mol
InChI Key: WVYADZUPLLSGPU-UHFFFAOYSA-N
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Description

Salsalate is a nonsteroidal anti-inflammatory agent used for oral administration. It’s primarily used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders . It’s a dimeric benzoate ester obtained by intermolecular condensation between the carboxy of one molecule of salicylic acid with the phenol group of a second . It’s a prodrug for salicylic acid .


Synthesis Analysis

Salsalate is a non-acetylated salicylate used in the management of rheumatism and pain due to arthritis . Due to the lack of an acetyl group, it doesn’t have any clinically significant direct inhibitory effect on COX1 or COX2 enzymes . It’s also been reported to directly activate AMP-activated protein kinase, which plays an important role in the regulation of inflammation and hepatic lipid metabolism .


Molecular Structure Analysis

The molecular formula of Salsalate is C14H10O5 . It’s a benzoate ester, a member of benzoic acids, a member of phenols, and a member of salicylates . It’s functionally related to salicylic acid .


Chemical Reactions Analysis

Salsalate has been shown to react with common oxidants like potassium permanganate in different acidic media . The chemiluminescent behavior of Salsalate when reacted with potassium permanganate has been studied using the stopped-flow technique in a continuous-flow system .


Physical And Chemical Properties Analysis

Salsalate has a molecular weight of 258.23 g/mol . It’s readily soluble in the small intestine where it’s partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body .

Scientific Research Applications

Salsalate and Non-Alcoholic Steatohepatitis (NASH)

Salsalate has shown promise in attenuating diet-induced non-alcoholic steatohepatitis (NASH) in mice. It appears to decrease lipogenic and inflammatory processes, highlighting its potential in managing NASH (Liang et al., 2015).

Cardiovascular Disease Applications

Clinical trials like the Targeting Inflammation With Salsalate in Cardiovascular Disease (TINSAL-CVD) Trial have focused on salsalate's role in managing cardiovascular conditions. Its ability to inhibit the nuclear factor–κB signaling pathway, used in treating inflammatory disorders, suggests potential benefits for atherosclerosis and diabetes mellitus (Ridker, 2016).

Insulin Resistance and Type 2 Diabetes

Salsalate's efficacy in reducing glycemia and insulin resistance has been studied, with evidence supporting its role in targeting inflammation in the treatment of insulin resistance and type 2 diabetes. It validates NF‐κB as a potential pharmacologic target in diabetes (Goldfine et al., 2008).

Mitochondrial Uncoupling and Metabolic Effects

Research indicates that salsalate improves glucose homeostasis and nonalcoholic fatty liver disease (NAFLD) through mitochondrial uncoupling, independent of AMPK-β1. This uncoupling effect correlates with the suppression of de novo lipogenesis (Smith et al., 2016).

Effect on Advanced Glycation End Products in Diabetes

Salsalate has been observed to lower serum-protein-bound levels of early and advanced glycation end products (AGEs) implicated in diabetic vascular complications, although its effect on late glycation end products remains varied (Barzilay et al., 2014).

Vascular Injury and Repair

The drug's impact on vascular injury and repair, particularly in models like the female Zucker fatty rats, indicates its potential to decrease vascular damage and inflammation, suggesting its utility in reducing vascular injury and restenosis following interventional revascularization procedures (Murthy et al., 2010).

Atherosclerosis and Inflammation

Salsalate's anti-inflammatory effects are also notable in the context of atherosclerosis. It has been shown to ameliorate atherosclerotic responses through HO-1- and SIRT1-mediated suppression of ER stress and inflammation (Jung et al., 2019).

Endothelial Dysfunction in Overweight/Obese Individuals

Studies have demonstrated that salsalate can play a significant role in reducing vascular endothelial dysfunction in overweight and obese middle-aged and older humans, partly by stimulating oxidative stress (Pierce et al., 2009).

Thermogenesis and Metabolic Dysfunction

Salsalate activates skeletal muscle thermogenesis and protects mice from high-fat diet-induced metabolic dysfunction. This suggests that its beneficial metabolic effects may depend on skeletal muscle thermogenesis via mitochondrial uncoupling (Nie et al., 2017).

Future Directions

The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . Salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .

properties

IUPAC Name

2-(2-hydroxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYADZUPLLSGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023572
Record name Salsalate
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Molecular Weight

258.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Salsalate
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Solubility

2.46e-01 g/L
Record name Salsalate
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Mechanism of Action

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation.
Record name Salsalate
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Product Name

Salsalate

CAS RN

552-94-3
Record name Salicylsalicylic acid
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Melting Point

147 °C
Record name Salsalate
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Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,380
Citations
AB Goldfine, V Fonseca, KA Jablonski… - Annals of internal …, 2013 - acpjournals.org
… in the salsalate group than … salsalate recipients than in placebo recipients. Lower circulating leukocyte, neutrophil, and lymphocyte counts show the anti-inflammatory effects of salsalate. …
Number of citations: 252 www.acpjournals.org
, … (Targeting Inflammation Using Salsalate in … - Annals of internal …, 2010 - acpjournals.org
… 3 salsalate groups, as did circulating triglyceride and adiponectin concentrations. Mild hypoglycemia was more common with salsalate; … increased in all salsalate groups compared with …
Number of citations: 434 www.acpjournals.org
K Anderson, L Wherle, M Park, K Nelson… - American health & …, 2014 - ncbi.nlm.nih.gov
… As shown in this review, salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations …
Number of citations: 47 www.ncbi.nlm.nih.gov
AB Goldfine, R Silver, W Aldhahi, D Cai… - Clinical and …, 2008 - Wiley Online Library
… Salsalate, a prodrug form of salicylate, has seen extensive clinical use and has a favorable safety profile. We studied the efficacy of salsalate … g/d) doses of salsalate reduced fasting and …
Number of citations: 344 ascpt.onlinelibrary.wiley.com
A Fleischman, SE Shoelson, R Bernier… - Diabetes …, 2008 - Am Diabetes Assoc
OBJECTIVE—Sedentary lifestyle and a western diet promote subacute-chronic inflammation, obesity, and subsequently dysglycemia. The aim of the current study was to evaluate the …
Number of citations: 422 diabetesjournals.org
AB Goldfine, PR Conlin, F Halperin, J Koska… - Diabetologia, 2013 - Springer
… This trial aimed to evaluate the effect of salsalate vs placebo … ) activity declined in the salsalate group compared with placebo (… tended to be higher with salsalate therapy (n = 4 vs n = 2). …
Number of citations: 139 link.springer.com
TW Jung, BS Youn, HY Choi, SY Lee, HC Hong… - Biochemical …, 2013 - Elsevier
… Salsalate attenuated the … , salsalate treatment inhibited high fat diet (HFD)-induced steatosis as well as fetuin-A mRNA and protein expression in SD rats. In conclusion, salsalate and …
Number of citations: 146 www.sciencedirect.com
E Faghihimani, A Aminorroaya, H Rezvanian, P Adibi… - Acta …, 2013 - Springer
Chronic inflammation contributes to insulin resistance and type 2 diabetes mellitus (T2DM). We investigated whether treatment with salsalate, an anti-inflammatory medication, improves …
Number of citations: 69 link.springer.com
J Koska, E Ortega, JC Bunt, A Gasser, J Impson… - Diabetologia, 2009 - Springer
Aim/hypothesis Low-grade inflammation may contribute to obesity-related insulin resistance and has been associated with increased risk of type 2 diabetes mellitus. The present study …
Number of citations: 149 link.springer.com
EA Day, RJ Ford, BK Smith, VP Houde, S Stypa… - Molecular …, 2021 - Elsevier
… In the current study, we investigate the effects of salsalate using two independent mouse models of atherosclerosis (ApoE −/− and LDLr −/− ) and find that salsalate reduces …
Number of citations: 6 www.sciencedirect.com

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